N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and material science .
Preparation Methods
The synthesis of N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an inhibitor of certain enzymes and receptors.
Industry: The compound is used in the fabrication of light-emitting diodes and other electronic materials.
Mechanism of Action
The mechanism of action of N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives and similar compounds. Some similar compounds include:
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: These compounds also show diverse biological activities and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl and carbamothioyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(3-bromobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S2/c20-13-5-1-4-12(10-13)17(24)23-19(26)22-15-7-2-6-14(11-15)21-18(25)16-8-3-9-27-16/h1-11H,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTFGVZGIOTRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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